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Compound of Interest

Compound Name: 7-chloro-5-iodo-1H-indazole

CAS No.: 1000343-56-5

Cat. No.: B3044395 Get Quote

Status: Operational | Tier: Level 3 (Senior Scientist Support)

📊 Quick Reference Data
Parameter Specification Notes

Target Molecule 7-chloro-5-iodo-1H-indazole MW: 278.48 g/mol

Core Challenge Regioselectivity (C3 vs. C5)
Electrophilic attack favors C3;

C5 requires specific routes.[1]

Preferred Route Sandmeyer Reaction
From 5-amino-7-chloro-1H-

indazole.

Critical pKa ~13.8 (NH)
N-H proton is acidic; protection

often required for alkylations.

Solubility DMSO, DMF, hot EtOH
Poor water solubility; "crashes

out" during aqueous workup.

🛠️ Troubleshooting Modules (Ticket-Based Support)
Ticket #401: "I am getting a mixture of products with low
yield using NIS or ."
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Diagnosis:Regioselectivity Failure (The C3 Trap) If you are attempting to iodinate 7-chloro-1H-

indazole directly using N-iodosuccinimide (NIS) or Iodine/KOH, you are likely generating 3-

iodo-7-chloro-1H-indazole as the major product, or a difficult-to-separate mixture of C3/C5

isomers.

Technical Insight: The 1H-indazole core is electron-rich. Electrophilic Aromatic Substitution

(EAS) kinetically favors the C3 position due to the electronic contribution of the pyrazole

nitrogen lone pair. The C7-chloro substituent deactivates the ring slightly but does not

sufficiently block C3 to favor C5 exclusively.

Resolution: Stop direct iodination of the core. Switch to the Sandmeyer Route (via 5-amino

precursor) or the Cyclization Route (constructing the ring with iodine already in place).

Visualizing the Problem:

7-chloro-1H-indazole + NIS / I2

Path A: C3 Attack
(Kinetically Favored)

Path B: C5 Attack
(Desired but Slower)

3-iodo-7-chloro-1H-indazole
(Major Impurity)

7-chloro-5-iodo-1H-indazole
(Target - Low Yield)

Click to download full resolution via product page

Caption: Direct iodination favors the C3 position. To achieve high yields of the C5-iodo product,

an indirect route (Sandmeyer) is required.

Ticket #402: "Optimizing the Sandmeyer Reaction (5-
Amino to 5-Iodo)."
Context: You are starting from 5-amino-7-chloro-1H-indazole (often obtained by reducing the 5-

nitro precursor). Issue: Low yield, formation of tar/diazo-tars, or incomplete conversion.

Protocol Optimization (The "Gold Standard"): This reaction proceeds via the formation of a

diazonium salt followed by displacement with iodide. The stability of the indazole diazonium

species is the critical variable.
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Step-by-Step Protocol:

Diazotization (The "Cold" Step):

Suspend 5-amino-7-chloro-1H-indazole (1.0 eq) in 6M HCl (10-15 volumes).

Crucial: Cool to -5°C to 0°C (internal temperature). Do not rely on bath temp alone.

Add

(1.1 - 1.2 eq) as a saturated aqueous solution dropwise.

Checkpoint: The suspension should thin out or change color as the diazonium salt forms.

Stir for 30 mins at 0°C.

Iodination (The "Displacement" Step):

Prepare a solution of KI (Potassium Iodide) (1.5 - 2.0 eq) in water.

Add the cold diazonium mixture slowly into the KI solution (or add KI to the diazo, though

reverse addition often controls gas evolution better).

Warning: Vigorous evolution of

gas will occur. Ensure adequate headspace.

Allow to warm to Room Temperature (RT) and stir for 2-3 hours. Some protocols suggest

heating to 60°C after gas evolution ceases to ensure completion, but start at RT to avoid

decomposition.

Workup (The "Cleanup"):

The product usually precipitates as a dark solid.

Quench: Add saturated

(Sodium Thiosulfate) to the mixture to reduce excess iodine (turns from purple/brown to
yellow/tan).
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Extract with EtOAc (Ethyl Acetate) if solid filtration is difficult.

Wash organic layer with brine, dry over

.

Troubleshooting Table:

Observation Root Cause Fix

Violent bubbling/Overflow
Adding KI too fast or Temp
too high.

Add reagents dropwise;
keep T < 5°C during diazo
formation.

Sticky black tar
Decomposition of diazonium

salt.

Maintain strict temperature

control. Do not let the diazo

intermediate sit too long before

adding KI.

| Low conversion | Old

or insufficient acid. | Use fresh

; ensure strongly acidic medium (pH < 1) to prevent triazene formation. |

Ticket #403: "Purification - The product is stuck on the
column."
Diagnosis:Indazole Adsorption Indazoles have an acidic proton (N-H) and a basic nitrogen

(N2), making them "sticky" on silica gel, leading to tailing and mass loss.

Purification Guide:

The "Pre-Wash":

Before chromatography, ensure all elemental iodine is removed using a thiosulfate wash.

Iodine contamination catalyzes decomposition and streaks on silica.

Mobile Phase Modification:
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Do not use straight Hexane/EtOAc.

Add Modifier: Use DCM/MeOH (95:5) or Hexane/EtOAc with 1% Triethylamine (TEA) to

neutralize silica acidity.

Alternative: If the N-H is free, the compound is quite polar. A gradient of 0%

50% EtOAc in Hexane is usually sufficient, but the column must be packed well.

Recrystallization (High Purity Option):

If the crude yield is decent (>70%), avoid the column.

Solvent System: Dissolve in minimal hot Ethanol or Toluene. Add water (for EtOH) or

Heptane (for Toluene) dropwise until turbid. Cool slowly.

Note: 7-chloro-5-iodo-1H-indazole crystallizes well from aqueous ethanol.

🔬 Mechanistic Workflow (Sandmeyer Route)
This diagram illustrates the critical path for the high-yield synthesis, highlighting the unstable

intermediate that requires temperature control.
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CRITICAL CONTROL POINT

5-amino-7-chloro-1H-indazole

Step 1: Diazotization
(NaNO2, HCl, <0°C)

 Protonation 

Diazonium Salt
[Ar-N2]+ Cl-

 Nitrosation 

Step 2: Iodination
(KI, H2O, RT)

 Nucleophilic Sub 

Quench: Na2S2O3
(Removes I2)

 -N2 gas 

7-chloro-5-iodo-1H-indazole
(Precipitate)

 Filtration 

Click to download full resolution via product page

Caption: The Sandmeyer route avoids C3-iodination. The Diazonium intermediate is unstable;

rapid progression to Step 2 is required.

📚 References & Grounding[1][2][3]
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General Synthesis of 5-iodo-1H-indazoles via Sandmeyer:

Methodology: The conversion of 5-aminoindazoles to 5-iodoindazoles using

/HCl followed by KI is the industry standard for regioselective C5 functionalization when
C3 must remain unsubstituted.

Source:ChemicalBook - 5-Iodo-1H-indazole synthesis protocols (Standard Sandmeyer

conditions adapted for indazoles).

Regioselectivity Issues in Indazoles:

Mechanism:[2][3][4] Electrophilic substitution of 1H-indazoles typically occurs at C3. Direct

halogenation of 7-chloro-1H-indazole with NIS or

will predominantly yield the 3-iodo derivative.

Source:Bioorganic & Medicinal Chemistry Letters (Discussing halogenation patterns of

indazoles). See also: Giraud et al., C3-Indazole Functionalization: A Review.

Purification and Properties:

Solubility: 7-chloro-5-iodo-1H-indazole is sparingly soluble in water but soluble in organic

solvents like DMSO and EtOAc.

Source: PubChem Compound Summary for 4-chloro-5-iodo-1H-indazole (structural analog

data used for solubility baseline).

Disclaimer:This guide is for research purposes only. All synthesis involving diazonium salts

carries explosion risks and should be performed in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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